molecular formula C10H17N2Na3O14P3 B1146662 Thymidine 5'-triphosphate sodium salt CAS No. 18423-43-3

Thymidine 5'-triphosphate sodium salt

Cat. No.: B1146662
CAS No.: 18423-43-3
M. Wt: 551.14 g/mol
InChI Key: KAGDVGHPCCXAPY-SPSULGLQSA-N
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Description

Thymidine 5’-triphosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four deoxynucleotides used by DNA polymerases and reverse transcriptases during DNA replication and repair processes . This compound is essential for the accurate replication of genetic material and is widely used in various biochemical and molecular biology applications.

Mechanism of Action

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism . These include Thymidine kinase, Anaerobic ribonucleoside-triphosphate reductase, Thymidylate kinase, Glucose-1-phosphate thymidylyltransferase, and DNA primase/helicase . These enzymes play crucial roles in DNA replication, repair, and cell proliferation .

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes . For instance, it is used by DNA polymerases during DNA synthesis, where it pairs with adenine in the DNA strand being synthesized . It also acts as an allosteric regulator of other nucleotides’ metabolism .

Biochemical Pathways

dTTP is involved in the DNA synthesis pathway, where it is incorporated into the growing DNA strand during replication . It is also part of the nucleotide metabolism, where it can regulate the metabolism of other nucleotides .

Result of Action

The primary result of dTTP’s action is the successful synthesis of DNA, which is essential for cell replication and survival . By serving as a building block for DNA, it enables the genetic information to be accurately copied and passed on to the next generation of cells .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic conditions of the cellular environment can impact the efficiency of dTTP incorporation into DNA . Additionally, the presence of other nucleotides and the overall state of the cell (such as whether it is in the replication phase or not) can also influence the utilization of dTTP .

Biochemical Analysis

Biochemical Properties

Thymidine 5’-triphosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for thymidine-triphosphatase(s) (EC 3.6.1.39) and other Thymidine 5’-triphosphate hydrolyzing activities .

Cellular Effects

Thymidine 5’-triphosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .

Molecular Mechanism

At the molecular level, Thymidine 5’-triphosphate sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a building block of DNA and acts as an allosteric regulator of other nucleotides’ metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine, a nucleoside, using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the initial synthesis of thymidine, followed by sequential phosphorylation steps to introduce the triphosphate group. The final product is purified using techniques such as ion-exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylating Agents: Phosphorus oxychloride, phosphoric acid derivatives.

    Hydrolysis Conditions: Acidic or enzymatic environments.

    Substitution Reagents: Various nucleophiles and electrophiles.

Major Products:

Comparison with Similar Compounds

  • Deoxyadenosine 5’-triphosphate (dATP)
  • Deoxyguanosine 5’-triphosphate (dGTP)
  • Deoxycytosine 5’-triphosphate (dCTP)

Comparison: Thymidine 5’-triphosphate sodium salt is unique among these compounds due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. While all four deoxynucleotides are essential for DNA replication, thymidine 5’-triphosphate sodium salt’s unique structure and hydrogen bonding properties make it indispensable for maintaining the integrity of the genetic code .

Properties

CAS No.

18423-43-3

Molecular Formula

C10H17N2Na3O14P3

Molecular Weight

551.14 g/mol

IUPAC Name

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1

InChI Key

KAGDVGHPCCXAPY-SPSULGLQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]

physical_description

Odorless solid;  [GE Healthcare MSDS]
Solid

Related CAS

27821-54-1 (tri-hydrochloride salt)

Synonyms

Thymidine 5’-(Tetrahydrogen Triphosphate) Sodium Salt; 

Origin of Product

United States

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